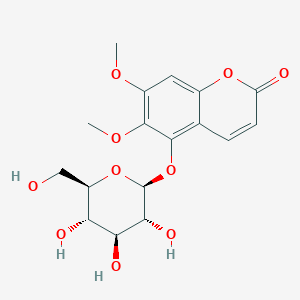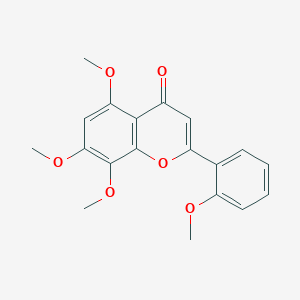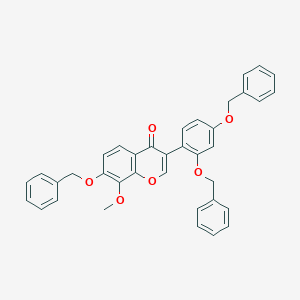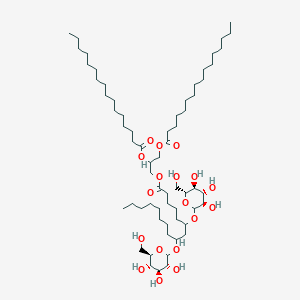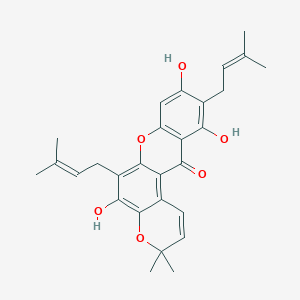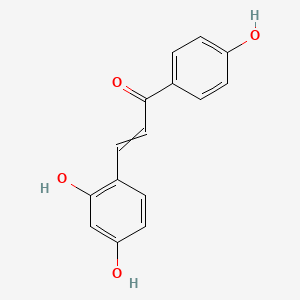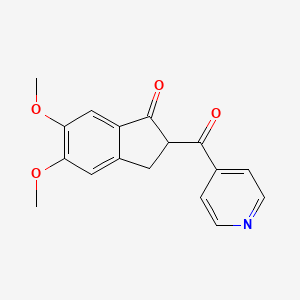
2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one
Vue d'ensemble
Description
2-Isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C17H15NO4 . It is an impurity in the synthesis of Donepezil , a medication used for the treatment of Alzheimer’s disease .
Synthesis Analysis
The synthesis of this compound involves a Michael addition reaction on 5,6-dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one . The reaction yields a pale yellow solid with a melting point of 97–99 °C .Molecular Structure Analysis
The molecular structure of this compound includes a racemic mixture with defined stereocenters . The compound has a molecular weight of 297.31 .Chemical Reactions Analysis
The compound is involved in a variety of chemical reactions, including the Michael addition reaction . This reaction results in a variety of compounds with different stability .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 510.6±50.0 °C and a predicted density of 1.274±0.06 g/cm3 . It also has a predicted pKa value of 7.08±0.20 .Applications De Recherche Scientifique
Michael Addition Reaction
This compound has been used in the Michael addition reaction . It reacts with diverse nucleophiles, including piperidine, N-methyl piperazine, morpholine, sodium azide, imidazole, benzimidazole, and pyrazole, under Michael addition reaction conditions, resulting in a variety of compounds with different stability .
Retro-Michael Reaction
The possibility of a retro-Michael reaction has been examined on the products obtained from the Michael addition reaction . The progress of this reaction depends on the stability of the synthesized 1-indanone derivatives .
Synthesis of Bioactive Molecules
1-Indanone and similar compounds are bioactive molecules . This compound has various biological activities, for instance, 1-indanone derivatives are used for therapy of Alzheimer-like disease and cancer and also used as pharmaceutical intermediates and olefinic polymerization catalysts .
Synthesis of Donepezil
One of the 1-indanone analogs, Donepezil hydrochloride , which was confirmed by the US FDA is used for the treatment of mild to medium Alzheimer’s disease . This drug acts as an acetylcholine esterase inhibitor .
Synthesis of Dilemma One A
Dilemma one A: and some other indanones are gained from natural products . Because of these usages and activities, several synthetic procedures have been developed for the synthesis of indanones .
Development of C–C and C-Heteroatom Bond
Latterly extra attention concentrated on affective development and useable in complex protocols to form C–C and C-heteroatom bond to generate valuable molecules .
Mécanisme D'action
Target of Action
The primary target of 2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one is acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting this enzyme, the compound increases the concentration of acetylcholine in the brain, which can help improve cognitive function.
Mode of Action
As an acetylcholinesterase inhibitor , 2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one binds to the active site of the enzyme, preventing it from breaking down acetylcholine . This results in an increased concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Biochemical Pathways
The compound affects the cholinergic pathway by inhibiting acetylcholinesterase . The increased acetylcholine levels can then bind to muscarinic and nicotinic receptors, triggering a series of reactions that can lead to improved cognitive function.
Pharmacokinetics
It is known that the compound is an impurity in the synthesis of donepezil , a medication for Alzheimer’s disease that is metabolized in the liver via the cytochrome P450 system . The compound’s ADME properties and their impact on bioavailability would need further investigation.
Result of Action
The inhibition of acetylcholinesterase leads to an increase in acetylcholine levels, which can enhance cholinergic transmission . This can result in improved cognitive function, particularly in individuals with neurodegenerative disorders like Alzheimer’s disease where cholinergic neurons are lost.
Propriétés
IUPAC Name |
5,6-dimethoxy-2-(pyridine-4-carbonyl)-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c1-21-14-8-11-7-13(16(19)10-3-5-18-6-4-10)17(20)12(11)9-15(14)22-2/h3-6,8-9,13H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYTXFAJJDHEROA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(C2=O)C(=O)C3=CC=NC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2S,3R,4S,5S,6R)-2-[2,4-dihydroxy-6-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B600738.png)
